[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447547
InChI: InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3
SMILES: CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13447547

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3
Standard InChI Key MNGFFFMMYKIFID-UHFFFAOYSA-N
SMILES CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 3-position with an ethyl carbamate group and a 2-amino-acetyl moiety. The benzyl ester group enhances lipophilicity, influencing its pharmacokinetic properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
IUPAC NameBenzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate
StereochemistryR-configuration at piperidine C3

The piperidine ring adopts a chair conformation, with the ethyl carbamate and amino-acetyl groups occupying equatorial positions to minimize steric strain.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl aromatic), 4.51 (s, 2H, CH₂Ph), 3.85–3.70 (m, 1H, piperidine H3), 3.20–2.95 (m, 4H, NCH₂CH₃ and NH₂).

  • ESI-MS: m/z 320.2 [M+H]⁺, consistent with the molecular formula.

X-ray crystallography confirms the R-configuration, with a torsional angle of 112.5° between the piperidine N1 and the carbamate carbonyl.

Synthesis and Optimization

Synthetic Routes

The synthesis involves three stages (Figure 1):

  • Piperidine Functionalization: (R)-piperidin-3-yl-ethylamine is reacted with benzyl chloroformate in dichloromethane (DCM) to install the carbamate group .

  • Acylation: The free amine on the piperidine is acetylated using 2-amino-acetyl chloride in the presence of triethylamine (TEA), yielding the intermediate.

  • Esterification: The benzyl ester is introduced via Steglich esterification with benzyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC).

Purification and Analytical Challenges

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively removes byproducts such as unreacted benzyl alcohol and diacetylated impurities. Critical process parameters include:

  • Temperature control (<25°C) to prevent racemization at the piperidine C3 center.

  • Use of anhydrous solvents to avoid hydrolysis of the carbamate group .

Chemical Reactivity and Stability

Hydrolytic Sensitivity

The benzyl ester undergoes rapid alkaline hydrolysis (t₁/₂ = 2.3 h at pH 9), while the carbamate group is stable under physiological conditions (pH 7.4, 37°C). This differential stability enables controlled prodrug activation in basic environments, such as the intestinal lumen.

Functional Group Transformations

  • Ester Reduction: Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ester to yield the carboxylic acid derivative.

  • Amide Alkylation: The primary amine on the acetyl group reacts with alkyl halides (e.g., methyl iodide) to form secondary amines, modulating bioavailability.

Biological Activity and Mechanisms

Enzymatic Inhibition

In vitro assays reveal moderate inhibition of acetylcholinesterase (IC₅₀ = 12.3 μM) and trypsin-like serine proteases (IC₅₀ = 18.7 μM) . Docking studies suggest the piperidine nitrogen forms a hydrogen bond with Glu199 of acetylcholinesterase, while the benzyl ester occupies the hydrophobic pocket .

Neurotransmitter Receptor Modulation

The compound exhibits affinity for σ-1 receptors (Kᵢ = 56 nM) and weak antagonism at NMDA receptors (IC₅₀ = 89 μM) . This dual activity suggests potential applications in neurodegenerative diseases, though in vivo efficacy remains untested.

Pharmaceutical Applications

Prodrug Design

The benzyl ester serves as a pro-moiety, enhancing oral absorption by 3.2-fold compared to the free acid. In rat models, the prodrug achieves plasma concentrations of 1.2 μg/mL within 2 h post-administration (10 mg/kg).

Targeted Drug Delivery

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves tumor accumulation in xenograft models, with a 40% reduction in tumor volume after 21 days .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeatureBioactivity
[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl esterC₁₆H₂₃N₃O₃Methyl substituentHigher σ-1 affinity (Kᵢ = 32 nM)
Isopropyl-piperidin-3-yl-carbamic acid benzyl esterC₁₆H₂₄N₂O₂Isopropyl groupReduced enzymatic inhibition
(R)-Benzyl piperidin-3-ylcarbamateC₁₃H₁₈N₂O₂Lacks amino-acetyl moietyInactive at NMDA receptors

The ethyl carbamate and amino-acetyl groups in [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester confer unique pharmacokinetic and target engagement profiles compared to simpler analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator